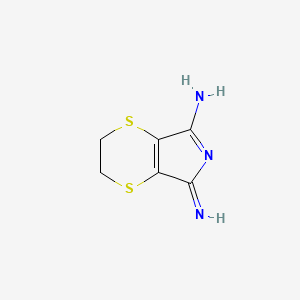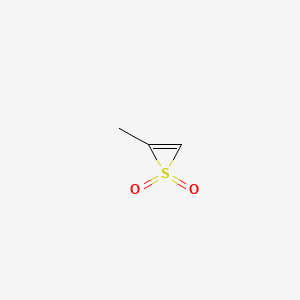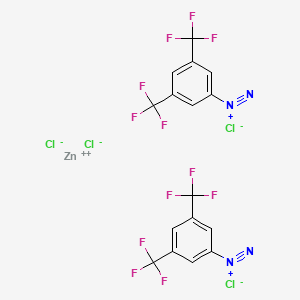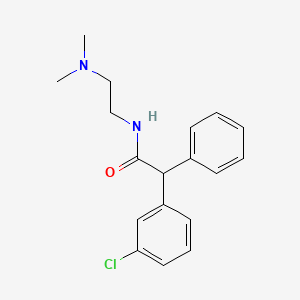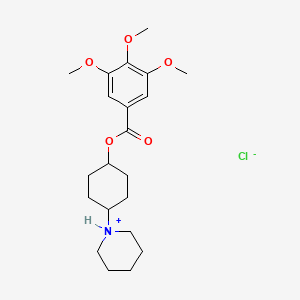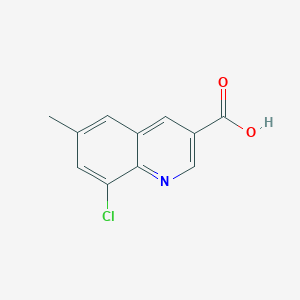![molecular formula C25H31N3 B13741240 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[2-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline involves its interaction with molecular targets and pathways within cells. The compound’s multiple dimethylamino groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dimethylaminomethylphenol: Similar in structure but with different functional groups.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Shares the dimethylamino groups but differs in the overall structure.
Uniqueness
2-[bis[2-(dim
Propriétés
Formule moléculaire |
C25H31N3 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-16-10-7-13-19(22)25(20-14-8-11-17-23(20)27(3)4)21-15-9-12-18-24(21)28(5)6/h7-18,25H,1-6H3 |
Clé InChI |
UIVSZVKJGAIBBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C(C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


